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molecular formula C6H6FN3O3 B8773872 1-Methylcarbamoyl-5-fluorouracil CAS No. 56563-18-9

1-Methylcarbamoyl-5-fluorouracil

Cat. No. B8773872
M. Wt: 187.13 g/mol
InChI Key: CDACFMJJRHUMNA-UHFFFAOYSA-N
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Patent
US04032524

Procedure details

10.4 g. (0.08 mole) of 5-fluorouracil and 10.0 g. (0.176 mole) of methyl isocyanate were mixed in 100 ml. of dimethyl sulfoxide and stirred at room temperature. Dimethyl sulfoxide and excess methyl isocyanate were removed from the reaction mixture by distillation. The resultant residue was washed with chloroform and dried in a vacuum oven to give 15.8 g. (86.1% yield) of 5-fluoro-1-methylcarbamoyluracil. The product was recrystallized from ethyl acetate and there were obtained white crystals melting at 277° C.
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
0.176 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH3:10][N:11]=[C:12]=[O:13]>CS(C)=O>[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[N:6]([C:12](=[O:13])[NH:11][CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
0.08 mol
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
0.176 mol
Type
reactant
Smiles
CN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dimethyl sulfoxide and excess methyl isocyanate were removed from the reaction mixture by distillation
WASH
Type
WASH
Details
The resultant residue was washed with chloroform
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
CUSTOM
Type
CUSTOM
Details
to give 15.8 g

Outcomes

Product
Name
Type
product
Smiles
FC=1C(NC(N(C1)C(NC)=O)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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